tert-Butyl N-[1-(oxiran-2-yl)ethyl]carbamate
Description
Stereochemical Features
The stereochemistry of the epoxide group is critical to the compound’s reactivity and interactions. The oxiran-2-yl group exhibits cis-trans isomerism , with the relative configuration of the oxygen atom and substituents influencing ring-opening reactions. Computational models derived from InChI and SMILES notations (e.g., CC(C)(C)OC(=O)NC(C)C1CO1) suggest that the ethyl linker adopts a staggered conformation, minimizing steric hindrance between the Boc group and the epoxide.
The chiral centers at the epoxide’s carbons and the ethyl linker’s α-carbon introduce potential enantiomeric forms. For example, the stereoisomer tert-butyl ((R)-1-((R)-oxiran-2-yl)ethyl)carbamate has distinct reactivity compared to its (S,S)-counterpart, as demonstrated in studies of analogous epoxide-containing carbamates.
Properties
IUPAC Name |
tert-butyl N-[1-(oxiran-2-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6(7-5-12-7)10-8(11)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVJSPZFUWECHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CO1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of tert-Butyl N-[1-(oxiran-2-yl)ethyl]carbamate
General Synthetic Strategy
The preparation of this compound typically involves:
- Starting from an amino alcohol or a suitable precursor containing a hydroxyl and amino functionality.
- Protection of the amino group with a tert-butyl carbamate (Boc) group.
- Formation of the epoxide ring via intramolecular cyclization or epoxidation of an alkene precursor.
Reported Synthetic Routes
Boc Protection of Amino Alcohols Followed by Epoxidation
One common approach involves first protecting the amino group of an amino alcohol with tert-butyl carbamate, followed by epoxidation of the corresponding alkene or halohydrin intermediate.
- For example, N-Boc-protected amino alcohols can be converted to epoxides using reagents such as m-chloroperbenzoic acid (m-CPBA) or other peracids under mild conditions to avoid racemization or side reactions.
- This method allows for stereocontrolled synthesis of the epoxide ring, preserving the stereochemistry of the starting material.
Synthesis via Mixed Anhydride and Condensation Reactions
A patented method describes the preparation of t-butyl carbamate derivatives related to this compound from N-Boc-D-serine as a starting material:
- N-Boc-D-serine is first converted to a mixed acid anhydride using isobutyl chlorocarbonate in the presence of N-methylmorpholine as a base.
- This mixed anhydride then undergoes condensation with benzylamine or similar amines in anhydrous ethyl acetate to yield the Boc-protected amino acid derivative.
- Subsequent transformations, including intramolecular cyclization, yield the epoxide-containing compound.
This method is notable for its relatively high yield (~81.6%) and stereochemical control.
Phase-Transfer Catalysis (PTC) Alkylation Route
Another route involves phase-transfer catalysis for alkylation of Boc-protected intermediates:
- The Boc-protected amino alcohol intermediate (Compound I) is reacted under phase-transfer catalysis conditions using tetrabutylammonium bromide as catalyst and potassium hydroxide as base.
- Methyl sulfate is used as the alkylating agent in ethyl acetate solvent.
- This reaction yields alkylated Boc-protected products that can be further transformed into the epoxide derivative.
Representative Reaction Conditions and Yields
| Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Boc protection of amino alcohol | Amino alcohol | Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane) | >80% | Standard Boc protection conditions |
| Epoxidation of alkene or halohydrin | Boc-protected alkene/halohydrin | m-CPBA or peracid, low temperature | 70-90% | Stereoselective epoxide formation |
| Mixed anhydride formation and condensation | N-Boc-D-serine | Isobutyl chlorocarbonate, N-methylmorpholine, ethyl acetate | 81.6% | High stereochemical purity |
| Phase-transfer catalysis alkylation | Boc-protected intermediate | Tetrabutylammonium bromide, KOH, methyl sulfate, ethyl acetate | 75-85% | Efficient alkylation step |
Detailed Example from Literature
A synthetic example from the literature describes:
- Conversion of N-Boc-D-serine to a mixed acid anhydride with isobutyl chlorocarbonate and N-methylmorpholine.
- Condensation with benzylamine in anhydrous ethyl acetate to produce the Boc-protected intermediate.
- Subsequent phase-transfer catalyzed alkylation with methyl sulfate in the presence of tetrabutylammonium bromide and potassium hydroxide to yield the target compound.
- Purification by column chromatography yields the product as a white solid with melting point approximately 59-60 °C and optical rotation indicating stereochemical integrity.
Analytical and Spectroscopic Characterization
The prepared this compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR shows characteristic signals for the tert-butyl group (singlet near 1.4 ppm), epoxide protons (multiplets around 2.5-3.5 ppm), and carbamate NH proton (broad singlet).
- Infrared (IR) Spectroscopy: Presence of carbamate carbonyl stretch near 1700 cm^-1 and epoxide ring vibrations.
- Optical Rotation: Measurement confirms stereochemical purity.
- Melting Point: Typically around 59-60 °C for pure crystalline samples.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight (e.g., 176.21 g/mol).
Summary and Recommendations
The preparation of this compound is well-established through several synthetic routes that emphasize stereochemical control and high yields. The most reliable methods involve:
- Protection of amino alcohols with tert-butyl carbamate groups.
- Epoxidation of alkene or halohydrin intermediates under mild conditions.
- Use of mixed anhydride intermediates from N-Boc amino acids followed by condensation and phase-transfer catalyzed alkylation.
These methods provide efficient access to the compound with high stereochemical fidelity and purity, suitable for further applications in medicinal chemistry and organic synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(oxiran-2-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the oxirane ring with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-[1-(oxiran-2-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine
The compound is utilized in the development of biologically active molecules, including enzyme inhibitors and receptor modulators. Its unique structure allows for the creation of compounds with specific biological activities .
Industry
In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is also used in the formulation of coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of tert-Butyl N-[1-(oxiran-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between tert-Butyl N-[1-(oxiran-2-yl)ethyl]carbamate and related carbamate derivatives:
Structural and Reactivity Analysis
Epoxide Reactivity
The epoxide group in this compound is highly reactive toward nucleophiles (e.g., amines, thiols), enabling its use in crosslinking or polymerization. In contrast, the oxolane-containing analog () lacks this reactivity due to its stable ether linkage, making it more suitable for solubility-driven applications .
Hydrogen-Bonding and Crystallinity
tert-Butyl N-Hydroxycarbamate () forms robust hydrogen-bonded ribbons via N–H···O and O–H···O interactions, similar to N-pivaloylhydroxylamine. The target compound likely exhibits weaker hydrogen bonding due to steric hindrance from the ethyl-epoxide group, impacting crystallinity and melting points .
Steric and Electronic Effects
- Fluorophenyl and Cyclopropyl Substituents (): The electron-withdrawing fluorine and strained cyclopropane ring enhance electrophilicity, favoring aromatic substitution reactions. This contrasts with the target compound’s aliphatic epoxide, which undergoes nucleophilic attack .
- Benzyloxy Group (): The benzyloxy moiety introduces steric bulk and aromatic π-π interactions, altering solubility and chiral recognition in catalytic processes .
Stability and Handling
This compound requires storage at low temperatures (-20°C) to prevent epoxide ring hydrolysis. In contrast, the oxolane analog () exhibits greater thermal stability, allowing room-temperature storage . Safety data for fluorophenyl derivatives () highlight the need for respiratory protection due to volatile byproducts .
Biological Activity
tert-Butyl N-[1-(oxiran-2-yl)ethyl]carbamate is an organic compound characterized by its unique oxirane structure, which allows for diverse biological interactions. This compound has garnered attention in medicinal chemistry due to its potential as a precursor for biologically active molecules and its ability to modulate various biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the oxirane (epoxide) ring contributes significantly to its reactivity, enabling it to participate in nucleophilic attacks that can lead to covalent bonding with biomolecules.
| Property | Details |
|---|---|
| Molecular Formula | |
| Functional Groups | Carbamate, Epoxide |
| Key Features | Reactive oxirane ring |
| Synthetic Routes | Reaction of tert-butyl carbamate with epoxide |
The biological activity of this compound primarily stems from its ability to form covalent bonds with target biomolecules. The oxirane ring can undergo nucleophilic attack, leading to the modulation of enzyme activities and receptor functions. This property highlights its potential utility in drug design and therapeutic applications.
Biological Activity
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Some key findings include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, suggesting applications in treating diseases where such enzymes are implicated.
- Cytotoxicity Studies : In vitro studies have demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.
Case Study: Inhibition of cPLA2α
A study highlighted that compounds structurally similar to this compound exhibited inhibitory effects on the enzyme cPLA2α, which is involved in inflammatory processes. The research found that certain derivatives showed significant potency, with implications for developing anti-inflammatory drugs .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| tert-Butyl N-(2-oxiranylmethyl)carbamate | Moderate inhibitor of cPLA2α | |
| tert-Butyl N-[2-(oxiran-2-yl)ethyl]carbamate | Potential anticancer activity | |
| tert-Butyl N-[1-(2-oxiranyl)ethyl]carbamate | Shows reactivity with various biomolecules |
Applications in Medicinal Chemistry
The unique properties of this compound position it as a valuable intermediate in the synthesis of pharmaceuticals. Its reactivity makes it suitable for developing compounds that can target specific biological pathways, potentially leading to new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
